nu2058

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

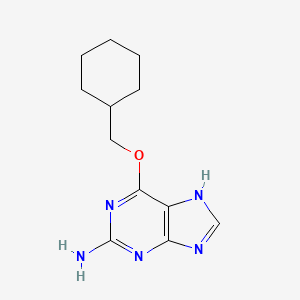

Purines are known for their ability to interact with enzymes called kinases, which play a crucial role in cellular signaling pathways. The presence of the amine group on the second position of the purine ring suggests Nu-2058 might possess kinase inhibitory properties. However, further studies are needed to identify specific kinase targets and evaluate its inhibitory potential [, ].

Antimetabolite Activity

Nu-2058 shares structural similarities with guanine, a natural purine found in DNA and RNA. This similarity could potentially allow Nu-2058 to act as an antimetabolite, competing with guanine for incorporation into nucleic acids during cell division. This could disrupt normal cellular processes and be explored for its potential in cancer research.

Other Potential Applications

The cyclohexylmethoxy group attached to the purine ring might influence the compound's properties and introduce unique functionalities. Further research is needed to explore these possibilities and determine if Nu-2058 has applications in other areas of scientific research.

NU2058, also known as O6-(Cyclohexylmethyl)guanine, is a small molecule compound primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases 1 and 2. This compound has garnered attention in the field of cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly those expressing high levels of cyclin-dependent kinases. Its mechanism involves the inhibition of kinase activity, which is crucial for cell division and proliferation.

- Formation of Cyclohexylmethyl Side Chain: The cyclohexylmethyl group is introduced to the O6 position of guanine.

- Purification: The synthesized product is purified using techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity levels suitable for biological assays.

The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to standard organic synthesis methodologies .

NU2058 exhibits significant biological activity against various cancer types. It has been shown to selectively inhibit the proliferation of colorectal cancer cells with active nuclear β-catenin signaling. In vitro studies have indicated that NU2058 can induce apoptosis in these cells while not significantly affecting normal colonic epithelial cells .

The compound's ability to interact with tumor suppressor proteins, such as Ran-binding protein 3, further highlights its potential therapeutic applications in targeting specific pathways involved in tumorigenesis .

NU2058 is primarily utilized in cancer research due to its role as a CDK inhibitor. Its applications include:

- Cancer Therapeutics: As a potential treatment option for various cancers, particularly those with dysregulated CDK activity.

- Combination Therapy: Enhancing the efficacy of existing chemotherapeutic agents.

- Research Tool: Used in studies investigating cell cycle regulation and kinase activity.

Interaction studies have revealed that NU2058 can modulate several cellular pathways through its effects on cyclin-dependent kinases. Notably, it has been identified to increase interactions between Ran-binding protein 3 and β-catenin, promoting the nuclear export of β-catenin and thereby influencing tumor growth dynamics in colorectal cancer models .

Moreover, interaction with other signaling pathways suggests that NU2058 may have broader implications beyond simple kinase inhibition, potentially affecting multiple cellular processes involved in tumor progression.

Several compounds share structural or functional similarities with NU2058. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| NU6102 | CDK1/CDK2 inhibitor | Similar structure but different selectivity profile |

| Dinaciclib | Pan-CDK inhibitor | Broader spectrum but less selective than NU2058 |

| Flavopiridol | CDK9 inhibitor | Primarily targets transcriptional CDKs |

| O6-benzylguanine | DNA repair pathway modulator | Focuses on DNA repair rather than cell cycle control |

NU2058 stands out due to its selective inhibition of CDK1 and CDK2 while exhibiting unique interactions with tumor suppressor proteins, making it a promising candidate for targeted cancer therapies .

The synthesis of O⁶-cyclohexylmethylguanine (NU2058) represents a significant challenge in pharmaceutical chemistry due to the requirement for precise regioselectivity and high yields suitable for therapeutic applications. Several established synthetic pathways have been developed and optimized for the production of this critical cyclin-dependent kinase inhibitor [1] [2].

Mitsunobu Alkylation Approach

The Mitsunobu reaction represents one of the most reliable methods for O⁶-substitution of guanine derivatives. This approach utilizes cyclohexylmethanol in the presence of triphenylphosphine and diethyl azodicarboxylate to achieve selective alkylation at the O⁶ position [3] [4]. The reaction proceeds under mild conditions at room temperature, typically requiring 12-18 hours for completion with yields ranging from 65-85%. The primary advantage of this methodology lies in its excellent regioselectivity, minimizing the formation of undesired N⁷ or N⁹ alkylated products that commonly occur with alternative approaches [1] [3].

The mechanism involves the formation of a phosphonium intermediate that facilitates the nucleophilic attack of the O⁶ oxygen on the activated alcohol. This process is particularly advantageous for pharmaceutical applications as it avoids harsh reaction conditions that might compromise the purine ring system integrity [4].

Sodium Ethoxide Methodology

Direct alkylation using sodium ethoxide in alcoholic solvents provides a scalable approach for O⁶-cyclohexylmethylguanine synthesis [5] [6]. This methodology involves the treatment of guanine with sodium ethoxide in cyclohexylmethanol under reflux conditions at temperatures of 50-80°C. The reaction typically achieves yields of 70-90% within 6-12 hours [6] [7].

The key advantage of this approach is its applicability to large-scale synthesis due to the use of readily available reagents and straightforward reaction conditions. However, careful temperature control is essential to prevent decomposition of the purine substrate and to maintain optimal regioselectivity [5] [6].

Tetrabutylammonium Hydroxide-Mediated Synthesis

Recent developments have demonstrated the effectiveness of tetrabutylammonium hydroxide as a base for regioselective alkylation reactions [6] [7]. This methodology employs tetrabutylammonium hydroxide in acetonitrile with cyclohexylmethyl halides at 50°C, achieving yields of 59-75% with excellent N⁹ selectivity when applied to purine alkylation protocols [6].

The enhanced solubility of purine substrates in the presence of tetrabutylammonium hydroxide facilitates more efficient reactions and reduces the formation of undesired side products. This approach is particularly valuable for pharmaceutical synthesis as it provides good control over regiochemistry [7].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating O⁶-alkylation reactions while improving both yield and purity [6] [7]. Under microwave conditions, the synthesis of O⁶-cyclohexylmethylguanine can be completed in 15-60 minutes with yields reaching 75-95%. The elevated reaction temperatures (80-160°C) achievable under microwave irradiation significantly accelerate the alkylation process while maintaining excellent regioselectivity [6].

This methodology offers substantial advantages for pharmaceutical production, including reduced reaction times, improved energy efficiency, and enhanced product purity due to more uniform heating and reduced side reactions [7].

Direct O⁶-Alkylation via Phase Transfer Catalysis

Phase transfer catalysis using quaternary ammonium salts provides an alternative approach for O⁶-cyclohexylmethylguanine synthesis [8]. This methodology utilizes tetrabutylammonium fluoride or similar phase transfer agents to facilitate alkylation under biphasic conditions [9]. The reaction proceeds at room temperature to 50°C over 8-16 hours, achieving yields of 60-80%.

The primary advantage of this approach is its simplicity and cost-effectiveness, making it particularly suitable for large-scale pharmaceutical manufacturing. The method avoids the use of expensive reagents while maintaining adequate yields and selectivity [8] [9].

| Synthetic Route | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Mitsunobu Alkylation | 65-85 | 12-18 hours | Room temperature | Mild conditions, good regioselectivity |

| Sodium Ethoxide Method | 70-90 | 6-12 hours | 50-80 | High yields, scalable |

| Tetrabutylammonium Hydroxide | 59-75 | 4-24 hours | 50 | Regioselective, good solubility |

| Microwave-Assisted Synthesis | 75-95 | 15-60 minutes | 80-160 | Fast reaction, high purity |

| Direct O⁶-Alkylation | 60-80 | 8-16 hours | Room temperature to 50 | Simple procedure, cost-effective |

Optimization of Purification Techniques for Pharmaceutical-Grade Material

The purification of O⁶-cyclohexylmethylguanine to pharmaceutical-grade standards requires sophisticated separation techniques that can effectively remove synthetic impurities while maintaining high recovery yields [10] [11]. The selection of appropriate purification methodologies is critical for achieving the stringent purity requirements demanded by regulatory agencies for active pharmaceutical ingredients [12] [11].

Crystallization and Recrystallization Strategies

Crystallization represents the most fundamental and widely employed purification technique for O⁶-cyclohexylmethylguanine [13] [14]. The compound exhibits favorable crystallization properties due to its rigid purine structure and the presence of multiple hydrogen bonding sites [15] [16]. Single recrystallization from appropriate solvent systems typically achieves purities of 85-92% with recovery yields of 70-85% [13] [14].

The selection of recrystallization solvents is critical for optimizing both purity and recovery. Water-ethanol mixtures have proven particularly effective, with the optimal ratio depending on the specific impurity profile [14] [15]. The dissolution of crude O⁶-cyclohexylmethylguanine in hot solvent followed by controlled cooling allows the formation of pure crystals while leaving impurities in solution [16].

Multiple recrystallization cycles can achieve pharmaceutical-grade purities of 95-99%, though this comes at the cost of reduced recovery yields (60-75%) and increased solvent consumption [13] [17]. The implementation of hot filtration during the recrystallization process effectively removes insoluble impurities and catalyst residues that may persist from the synthesis stage [18].

Chromatographic Purification Methods

Flash chromatography using silica gel stationary phases provides an effective method for the purification of O⁶-cyclohexylmethylguanine, particularly for removing closely related synthetic impurities [19] [20]. The typical gradient elution employs hexane-ethyl acetate mixtures progressing to methanol-dichloromethane systems, achieving purities of 90-96% with recovery yields of 65-80% [19].

High-performance liquid chromatography represents the most sophisticated purification approach, capable of achieving purities of 97-99.5% [21] [22]. Preparative reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems has proven particularly effective for pharmaceutical-grade purification [23]. However, the scalability limitations and high solvent consumption associated with preparative chromatography restrict its application to high-value pharmaceutical intermediates [22].

Centrifugal partition chromatography offers advantages over traditional solid-phase chromatography by eliminating irreversible sample adsorption [21] [22]. This liquid-liquid chromatographic technique achieves efficient separation based on partition coefficients between immiscible solvent phases, providing high recovery yields and reduced solvent consumption [21].

Hybrid Purification Strategies

The combination of crystallization and chromatographic techniques represents the most effective approach for achieving pharmaceutical-grade O⁶-cyclohexylmethylguanine [10] [12]. Initial flash chromatography removes the majority of synthetic impurities, followed by recrystallization to achieve final pharmaceutical-grade purity of 98-99.8% [10].

This hybrid approach optimizes both purity and recovery while minimizing solvent consumption compared to purely chromatographic methods. The integration of these techniques allows for the processing of larger quantities while maintaining the high purity standards required for pharmaceutical applications [12].

Membrane-based purification techniques, including ultrafiltration and microfiltration, provide complementary approaches for removing particulate impurities and achieving final product clarification [10]. These methods are particularly valuable in the pharmaceutical industry for their scalability and gentle processing conditions [10].

| Purification Method | Typical Purity Achieved (%) | Recovery Yield (%) | Solvent Requirements | Scalability | Cost Effectiveness |

|---|---|---|---|---|---|

| Single Recrystallization | 85-92 | 70-85 | Moderate | Excellent | High |

| Multiple Recrystallization | 95-99 | 60-75 | High | Good | Moderate |

| Flash Chromatography | 90-96 | 65-80 | High | Moderate | Moderate |

| Preparative HPLC | 97-99.5 | 55-70 | Moderate | Limited | Low |

| Combined Crystallization-Chromatography | 98-99.8 | 70-85 | High | Good | Moderate |

Industrial-Scale Synthesis Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of O⁶-cyclohexylmethylguanine presents numerous technical and economic challenges that require comprehensive process optimization strategies [24] [25]. These challenges encompass reaction engineering, process safety, quality control, and environmental compliance considerations that are critical for successful pharmaceutical manufacturing [26] [27].

Heat Management and Temperature Control

The synthesis of O⁶-cyclohexylmethylguanine involves several exothermic reactions, particularly during the alkylation steps, which generate significant heat that must be carefully managed at industrial scale [25] [28]. Laboratory-scale reactions benefit from high surface area-to-volume ratios that facilitate efficient heat dissipation, while industrial reactors require sophisticated cooling systems to maintain optimal reaction temperatures [27] [28].

Advanced cooling strategies include the implementation of external heat exchangers, internal cooling coils, and controlled reagent addition systems that prevent dangerous temperature excursions [28] [29]. The use of continuous flow reactors provides superior heat management compared to traditional batch processes, allowing for more precise temperature control and improved safety margins [30] [29].

Process analytical technology systems enable real-time monitoring of reaction temperatures and automatic adjustment of cooling systems to maintain optimal conditions throughout the synthesis [31]. These systems are particularly critical for pharmaceutical manufacturing where temperature deviations can significantly impact product quality and yield [31].

Mixing and Mass Transfer Optimization

Maintaining homogeneous reaction conditions becomes increasingly challenging as reactor volumes increase from laboratory to industrial scale [25] [28]. Inadequate mixing can result in concentration gradients that lead to side reactions, reduced yields, and inconsistent product quality [29] [31].

High-efficiency impeller designs and optimized agitation systems are essential for achieving uniform mixing in large-scale reactors [32] [29]. The implementation of computational fluid dynamics modeling enables the design of mixing systems that ensure adequate mass transfer while minimizing energy consumption [28].

Continuous flow processing offers significant advantages for mixing-sensitive reactions by providing consistent residence times and uniform conditions throughout the reactor volume [30] [29]. This approach is particularly beneficial for the synthesis of pharmaceutical compounds where batch-to-batch variability must be minimized [30].

Solvent Selection and Environmental Considerations

The choice of solvents for industrial-scale synthesis must balance reaction efficiency with environmental impact and cost considerations [26] [33]. Traditional solvents used in laboratory synthesis may not be suitable for large-scale production due to environmental regulations, disposal costs, or supply chain limitations [26].

Green chemistry principles guide the selection of environmentally benign solvents that minimize waste generation and environmental impact [26] [33]. Solvent recycling systems are essential for economic viability, requiring the implementation of distillation and purification systems that enable solvent reuse [33].

Alternative reaction media, including supercritical fluids and ionic liquids, offer potential solutions for reducing environmental impact while maintaining reaction efficiency [26]. However, the implementation of these technologies requires significant process development and validation efforts [33].

Quality Control and Process Validation

Pharmaceutical-grade synthesis requires comprehensive quality control systems that ensure consistent product purity and performance [11] [31]. Statistical process control methods enable the monitoring of critical quality attributes and the early detection of process deviations [31].

Real-time analytical monitoring using process analytical technology provides continuous feedback on reaction progress and product quality [31]. Near-infrared spectroscopy and online chromatographic systems enable immediate detection of impurities or process variations that could impact final product quality [34].

Robust process validation protocols must demonstrate that the industrial-scale process consistently produces pharmaceutical-grade material meeting all regulatory specifications [31]. This requires extensive process characterization studies and the establishment of proven acceptable ranges for all critical process parameters [34].

Scale-Up Methodology and Process Development

Systematic scale-up approaches are essential for successful transition from laboratory to industrial production [32] [31]. Pilot plant studies provide critical data for reactor design and process optimization while identifying potential scale-up challenges before full industrial implementation [29] [35].

Process modeling and simulation tools enable the prediction of scale-up effects and the optimization of reactor design parameters [32]. Heat and mass transfer calculations are particularly important for ensuring that industrial reactors provide adequate performance for the intended synthesis [28].

The implementation of Quality by Design principles ensures that process understanding is incorporated into the scale-up strategy from the earliest stages [31]. This approach minimizes the risk of scale-up failures and reduces the time required for process validation [31].

| Challenge Category | Specific Challenge | Proposed Solution | Implementation Complexity |

|---|---|---|---|

| Heat Management | Exothermic O⁶-alkylation reactions | Advanced cooling systems, controlled addition rates | Moderate |

| Mixing Efficiency | Maintaining homogeneous conditions | High-efficiency impellers, continuous flow reactors | High |

| Solvent Selection | Cost vs environmental impact | Green chemistry solvents, solvent recycling | Moderate |

| Quality Control | Consistent pharmaceutical-grade purity | Real-time PAT monitoring, statistical process control | High |

| Process Scale-Up | Reaction kinetics changes with scale | Pilot plant studies, process modeling | Very High |

| Environmental Compliance | Solvent waste management | Solvent recovery systems, alternative green solvents | Moderate |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer

A C Rigas, C N Robson, N J CurtinPMID: 17599054 DOI: 10.1038/sj.onc.1210586

Abstract

Antiandrogens are initially effective in controlling prostate cancer (CaP), the second most common cancer in men, but resistance, associated with the loss of androgen-regulated cell cycle control, is a major problem. At present there is no effective treatment for androgen-independent prostate cancer (AIPC). Cellular proliferation is driven by cyclin-dependent kinases (CDKs) with kinase inhibitors (for example, p27) applying the breaks. We present the first investigation of the therapeutic potential of CDK inhibitors, using the guanine-based CDK inhibitor NU2058 (CDK2 IC(50)=17 microM, CDK1 IC(50)=26 microM), in comparison with the antiandrogen bicalutamide (Casodex) in AIPC cells. A panel of AIPC cells was found to be resistant to Casodex-induced growth inhibition, but with the exception of PC3 (GI(50)=38 microM) and CWR22Rv1 (GI(50)=46 microM) showed similar sensitivity to NU2058 (GI(50)=10-17 microM) compared to androgen-sensitive LNCaP cells (GI(50)=15 microM). In LNCaP cells and their Casodex-resistant derivative, LNCaP-cdxR, growth inhibition by NU2058 was accompanied by a concentration-dependent increase in p27 levels, reduced CDK2 activity and pRb phosphorylation, a decrease in early gene expression and G1 cell cycle phase arrest in both cell lines. In response to Casodex, there were similar observations in LNCaP cells (GI(50)=6+/-3 microM Casodex) but not in LNCaP-cdxR cells (GI(50)=24+/-5 microM Casodex).The kinase inhibitor O6-cyclohexylmethylguanine (NU2058) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2

Luke R E Harrison, Christopher J Ottley, D Graham Pearson, Céline Roche, Stephen R Wedge, M Eileen Dolan, David R Newell, Michael J TilbyPMID: 19426695 DOI: 10.1016/j.bcp.2009.02.018

Abstract

O(6)-Cyclohexylmethylguanine (NU2058) was developed as an inhibitor of CDK2 and was previously shown to potentiate cisplatin cytotoxicity in vitro. The aim of this study was to investigate the mechanism of cisplatin potentiation by NU2058. SQ20b, head and neck cancer cells were treated for 2h with NU2058 (100 microM) and then for a further 2h with cisplatin and NU2058. NU2058 increased cisplatin cytotoxicity, by clonogenic assay, with a dose modification factor (DMF) of 3.1. NU2058 increased total intracellular platinum levels 1.5-fold, and platinum-DNA adduct levels twofold. Furthermore, the cisplatin-DNA adducts formed were more toxic in the presence of NU2058. To investigate whether the effects of NU2058 on cisplatin adduct levels and toxicity were dependent on CDK2 activity, additional CDK2 inhibitors were tested. NU6230 (CDK2 IC(50) 18 microM) was equipotent to NU2058 (CDK2 IC(50) 17 microM) as a CDK2 inhibitor in cell-free and cell-based assays, yet did not potentiate cisplatin cytotoxicity. Furthermore, NU6102 was >1000-fold more potent than NU2058 as a CDK2 inhibitor (CDK2 IC(50) 5 nM) yet was no more active than NU2058 in potentiating cisplatin. NU2058 also potentiated melphalan (DMF 2.3), and monohydroxymelphalan (1.7), but not temozolomide or ionising radiation. Whilst NU2058 increased melphalan cytotoxicity, it did not increase melphalan-DNA adduct formation. These studies demonstrate that NU2058 alters the transport of cisplatin, causing more Pt-DNA adducts, as well as sensitizing cells to cisplatin- and melphalan-induced DNA damage. However, the effects of NU2058 are independent of CDK2 inhibition.The development of a CDK2-docking site peptide that inhibits p53 and sensitizes cells to death

Michelle Ferguson, M Gloria Luciani, Lee Finlan, Elaine M Rankin, Sally Ibbotson, Alan Fersht, Tedd R HuppPMID: 14657672 DOI:

Abstract

Cyclin-dependent protein kinases play important roles in cell cycle progression and are attractive targets for the design of anti-proliferative drugs. Two distinct synthetic CDK1/2 inhibitors, Roscovitine and NU2058, are pharmacologically distinct in their ability to modify p53-dependent transcription and perturb cell cycle progression. Although such active-site CDK1/2 inhibitors comprise the most standard type of enzyme inhibitor, many protein kinases are proving to harbour high affinity docking sites that may provide a potentially novel interface for the design of kinase-inhibitors. We examined whether CDK2 has a docking site for its oligomeric substrate p53, whether small-peptide leads can be developed that inhibit CDK2 function, and whether such peptide-inhibitors are pharmacologically distinct from Roscovitine or NU2058. A docking site for CDK2 was identified in the tetramerization domain of p53 at a site that is distinct from the phospho-acceptor site. Peptides derived from the tetramerization domain of p53 block CDK2 phosphorylation and identification of critical CDK2 contacts in the tetramerization domain of p53 suggest that kinase docking does not require tetramerization of the substrate. Transient transfection assays were developed to show that the GFP-CDK2 docking site fusion protein (GFP-CIP) attenuates p53 activity in vivo and suppresses p21WAF1 induction which is similar to NU2058 but distinct from Roscovitine. A stable cell line with an inducible GFP-CIP gene attenuates p53 activity and induces significant cell death in a drug-resistant melanoma cell line, sensitizes cells to death induced by Doxorubicin, and suppresses cell growth in a colony formation assay. These data indicate that CDK2, in addition to cyclin A, can have a high affinity docking site for a substrate and highlights the possibility that CDK2 docking sites may represent effective targets for inhibitor design.Natriuretic peptide receptor-C agonist attenuates the expression of cell cycle proteins and proliferation of vascular smooth muscle cells from spontaneously hypertensive rats: role of Gi proteins and MAPkinase/PI3kinase signaling

Jasmine El Andalousi, Yuan Li, Madhu B Anand-SrivastavaPMID: 24155894 DOI: 10.1371/journal.pone.0076183

Abstract

Vascular smooth muscle cells (VSMC) from spontaneously hypertensive rats (SHR) exhibit hyperproliferation and overexpression of cell cycle proteins. We earlier showed that small peptide fragments of cytoplasmic domain of natriuretic receptor-C (NPR-C) attenuate vasoactive peptide-induced hyperproliferation of VSMC. The present study investigated if C-ANP4-23, a specific agonist of NPR-C, could attanuate the hyperproliferation of VSMC from SHR by inhibiting the overexpression of cell cycle proteins and examine the underlying signaling pathways contributing to this inhibition. The proliferation of VSMC was determined by [(3)H] thymidine incorporation and the expression of proteins was determined by Western blotting. The hyperproliferation of VSMC from SHR and overexpression of cyclin D1,cyclin A, cyclin E, cyclin-dependent kinase 2 (cdk2), phosphorylated retinoblastoma protein (pRb), Giα proteins and enhanced phosphorylation of ERK1/2 and AKT exhibited by VSMC from SHR were attenuated by C-ANP4-23 to control levels. In addition, in vivo treatment of SHR with C-ANP4-23 also attenuated the enhanced proliferation of VSMC. Furthemore, PD98059, wortmannin and pertussis toxin, the inhibitors of MAP kinase, PI3kinase and Giα proteins respectively, also attenuated the hyperproliferation of VSMC from SHR and overexpression of cell cycle proteins to control levels. These results indicate that NPR-C activation by C-ANP4-23 attenuates the enhanced levels of cell cycle proteins through the inhibition of enhanced expression of Giα proteins and enhanced activation of MAPkinase/PI3kinase and results in the attenuation of hyperproliferation of VSMC from SHR. It may be suggested that C-ANP4-23 could be used as a therapeutic agent in the treatment of vascular complications associated with hypertension, atherosclerosis and restenosis.Cyclin-dependent kinase 5 mediates pleiotrophin-induced endothelial cell migration

Evgenia Lampropoulou, Ioanna Logoviti, Marina Koutsioumpa, Maria Hatziapostolou, Christos Polytarchou, Spyros S Skandalis, Ulf Hellman, Manolis Fousteris, Sotirios Nikolaropoulos, Efrosini Choleva, Margarita Lamprou, Angeliki Skoura, Vasileios Megalooikonomou, Evangelia PapadimitriouPMID: 29651006 DOI: 10.1038/s41598-018-24326-x

Abstract

Pleiotrophin (PTN) stimulates endothelial cell migration through binding to receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ) and αβ

integrin. Screening for proteins that interact with RPTPβ/ζ and potentially regulate PTN signaling, through mass spectrometry analysis, identified cyclin-dependent kinase 5 (CDK5) activator p35 among the proteins displaying high sequence coverage. Interaction of p35 with the serine/threonine kinase CDK5 leads to CDK5 activation, known to be implicated in cell migration. Protein immunoprecipitation and proximity ligation assays verified p35-RPTPβ/ζ interaction and revealed the molecular association of CDK5 and RPTPβ/ζ. In endothelial cells, PTN activates CDK5 in an RPTPβ/ζ- and phosphoinositide 3-kinase (PI3K)-dependent manner. On the other hand, c-Src, α

β

and ERK1/2 do not mediate the PTN-induced CDK5 activation. Pharmacological and genetic inhibition of CDK5 abolished PTN-induced endothelial cell migration, suggesting that CDK5 mediates PTN stimulatory effect. A new pyrrolo[2,3-α]carbazole derivative previously identified as a CDK1 inhibitor, was found to suppress CDK5 activity and eliminate PTN stimulatory effect on cell migration, warranting its further evaluation as a new CDK5 inhibitor. Collectively, our data reveal that CDK5 is activated by PTN, in an RPTPβ/ζ-dependent manner, regulates PTN-induced cell migration and is an attractive target for the inhibition of PTN pro-angiogenic properties.